molecular formula C14H10BrN3O4 B603483 N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide CAS No. 1374407-97-2

N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide

Cat. No.: B603483
CAS No.: 1374407-97-2
M. Wt: 364.15g/mol
InChI Key: XCSKKESWMADMGR-LZYBPNLTSA-N
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Description

N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide is a hydrazone derivative known for its diverse applications in various fields of science. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a nitro group, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as crystallization, distillation, and chromatography to ensure it meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N’-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide
  • N’-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide
  • N’-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide

Uniqueness

N’-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the bromine atom, hydroxyl group, and nitro group makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O4/c15-11-4-5-13(19)10(6-11)8-16-17-14(20)9-2-1-3-12(7-9)18(21)22/h1-8,19H,(H,17,20)/b16-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSKKESWMADMGR-LZYBPNLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C=CC(=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What are the key structural features of N'-(5-bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide based on the research findings?

A1: The research paper, "N′-(5-Bromo-2-hydroxybenzylidene)-3-nitrobenzohydrazide methanol monosolvate" [], characterizes the crystal structure of the title compound. Key findings include:

  • Planarity: The two benzene rings within the hydrazone molecule are nearly coplanar, with a dihedral angle of only 5.8° [].
  • Intramolecular Hydrogen Bonding: An intramolecular O—H⋯N hydrogen bond exists, forming an S(6) ring motif within the molecule [].
  • Intermolecular Interactions: The compound interacts with methanol solvent molecules via O—H⋯O hydrogen bonds. Additionally, N—H⋯O hydrogen bonds link the molecules, creating chains along the crystallographic a axis [].

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